molecular formula C14H12N2O B14070992 2-Phenyl-1,2-dihydrophthalazin-1-ol CAS No. 101005-04-3

2-Phenyl-1,2-dihydrophthalazin-1-ol

Cat. No.: B14070992
CAS No.: 101005-04-3
M. Wt: 224.26 g/mol
InChI Key: DSSXJXDLKAEYIJ-UHFFFAOYSA-N
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Description

2-Phenyl-1,2-dihydrophthalazin-1-ol is a significant chemical intermediate based on the privileged phthalazinone scaffold, a structure of high interest in medicinal chemistry and drug discovery . The phthalazinone core is known for its versatile biological activities and is a key pharmacophore in the design of compounds targeting a range of diseases . Notably, this structural motif is present in several marketed drugs and investigational compounds, particularly in oncology, where derivatives function as potent inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP) . In research settings, this compound serves as a versatile building block for the synthesis of more complex molecules. Its structure allows for further functionalization, enabling the exploration of structure-activity relationships (SAR) and the development of novel hybrids with potential enhanced efficacy and modified selectivity profiles . The phthalazinone scaffold can be modified at different positions, and incorporating it into hybrid molecules with other pharmacophores, such as dithiocarbamates, is a recognized strategy to develop new agents with antiproliferative properties . The synthetic utility of this compound and related derivatives is well-documented, with common routes involving cyclocondensation reactions of phthalic acid derivatives with hydrazines . This compound is intended for use in non-clinical research applications only. It is not for diagnostic or therapeutic use, nor for administration to humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

101005-04-3

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

2-phenyl-1H-phthalazin-1-ol

InChI

InChI=1S/C14H12N2O/c17-14-13-9-5-4-6-11(13)10-15-16(14)12-7-2-1-3-8-12/h1-10,14,17H

InChI Key

DSSXJXDLKAEYIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(C3=CC=CC=C3C=N2)O

Origin of Product

United States

Synthetic Methodologies for 2 Phenyl 1,2 Dihydrophthalazin 1 Ol

Classical Approaches to Phthalazinol and Dihydrophthalazinol Formation

The foundational methods for constructing the core phthalazinol and dihydrophthalazinol structures have traditionally relied on two main strategies: the condensation of hydrazine (B178648) derivatives with carbonyl compounds and the cyclization of appropriately substituted benzoic acid precursors. These approaches have been instrumental in the development of a wide array of phthalazinone-based compounds. nih.govresearchgate.net

Condensation Reactions with Hydrazine Derivatives

A cornerstone of phthalazinone synthesis is the reaction of hydrazine and its derivatives with various precursors. longdom.org A common and direct method involves the condensation of 2-formylbenzoic acid with phenylhydrazine (B124118). researchgate.netresearchgate.net This reaction, often catalyzed by an acid, proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the dihydrophthalazinol ring system. The use of substituted phenylhydrazines allows for the introduction of different groups at the N-2 position of the resulting phthalazinone.

Another classical approach utilizes phthalic anhydride (B1165640) as the starting material. Reaction with hydrazine hydrate, typically in the presence of a solvent like acetic acid, leads to the formation of phthalazin-1,4-dione, which can be further modified. longdom.org While not a direct route to 2-Phenyl-1,2-dihydrophthalazin-1-ol, this method is fundamental to the broader synthesis of phthalazinone derivatives.

The versatility of condensation reactions is further demonstrated by the use of various hydrazine derivatives reacting with 2-carboxybenzaldehyde. researchgate.net This allows for the synthesis of a diverse library of phthalazin-1(2H)-ones in a single step, highlighting the efficiency of this classical method. researchgate.net

Cyclization Reactions from Substituted Benzoic Acid Precursors

The cyclization of substituted benzoic acid derivatives provides another major pathway to the phthalazinone core. nih.govresearchgate.netnih.gov A key precursor for this strategy is 2-acylbenzoic acid. These compounds, when treated with hydrazine or its derivatives, undergo a cyclization reaction to form the corresponding 4-substituted phthalazin-1-ones. longdom.org For instance, the reaction of a 2-acylbenzoic acid with phenylhydrazine would be a direct route to a 2-phenyl-4-substituted-phthalazin-1-one.

A variation of this approach involves the use of 2-benzoylbenzoic acids. These can be cyclized with hydrazine hydrate, often in a refluxing solvent like ethanol, to produce 4-phenylphthalazin-1(2H)-one. longdom.org The initial step sometimes involves the conversion of the benzoic acid to a more reactive intermediate, such as an acid chloride or ester, to facilitate the subsequent cyclization with the hydrazine derivative.

Furthermore, o-bromobenzaldehyde has been utilized in carbonylation reactions with phenylhydrazine, employing a molybdenum carbonyl complex as the source of the carbonyl group, to synthesize phthalazinone derivatives. researchgate.net This demonstrates a more specialized cyclization approach starting from a halogenated benzoic acid precursor.

Targeted Synthesis of this compound

The specific synthesis of this compound often requires more tailored strategies to ensure the correct placement of the phenyl group and to control the stereochemistry at the C-1 position.

Regioselective and Stereoselective Synthesis Strategies

Achieving regioselectivity is crucial when using unsymmetrical starting materials to ensure the formation of the desired isomer. In the synthesis of this compound from 2-formylbenzoic acid and phenylhydrazine, the nucleophilic attack of the more nucleophilic nitrogen of phenylhydrazine at the aldehyde carbonyl group, followed by cyclization involving the carboxylic acid, typically leads to the desired 2-phenyl isomer. researchgate.net The reaction conditions can be tuned to favor this regiochemical outcome. nih.govnih.gov

Stereoselectivity becomes a key consideration due to the chiral center at C-1 of the dihydrophthalazinol ring. While classical methods often result in a racemic mixture, modern synthetic efforts are increasingly focused on developing stereoselective syntheses to obtain a single enantiomer. nih.govorganic-chemistry.org This can be achieved through the use of chiral catalysts, chiral auxiliaries, or by employing stereoselective reduction of a corresponding phthalazinone precursor. google.comresearchgate.net For instance, the asymmetric reduction of a 2-phenylphthalazin-1(2H)-one could yield enantiomerically enriched (S)- or (R)-2-Phenyl-1,2-dihydrophthalazin-1-ol, depending on the reducing agent and chiral catalyst used.

Optimization of Reaction Conditions and Yields

Significant research has been dedicated to optimizing the reaction conditions for the synthesis of phthalazinones to improve yields and reduce reaction times. nih.govlongdom.orgnih.gov For the condensation of 2-formylbenzoic acid with phenylhydrazine, the choice of solvent and catalyst is critical. While traditional methods often employ protic acids in organic solvents, newer protocols explore the use of milder catalysts and more environmentally friendly solvents. researchgate.net

One-pot synthetic methods are particularly attractive for their efficiency. researchgate.net A notable example is the water-mediated, oxalic acid-catalyzed one-pot synthesis of 2-(substituted phenyl) phthalazin-1(2H)-ones from phthalaldehydic acid and substituted phenylhydrazines. researchgate.net This method offers advantages such as simplicity, short reaction times, easy workup, and the use of an inexpensive catalyst. researchgate.net

The use of microwave irradiation has also been explored to accelerate the synthesis of phthalazinone derivatives. researchgate.net Microwave-assisted synthesis can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. researchgate.net The table below summarizes various synthetic approaches and their reported yields for related phthalazinone structures, illustrating the impact of different methodologies.

Starting Material 1Starting Material 2Catalyst/ConditionsProductYieldReference
Phthalaldehydic acidSubstituted phenyl hydrazineOxalic acid, water2-(Substituted phenyl) phthalazin-1(2H)-onesGood researchgate.net
2-CarboxybenzaldehydeHydrazine derivativesNiCl₂·6H₂O, water, room tempPhthalazin-1(2H)-onesGood to excellent researchgate.net
Phthalic anhydrideHydrazine hydrateAcetic acidPhthalazin-1,4-dioneN/A longdom.org
2-Acyl benzoic acidsPhenylhydrazineN/A2-Phenyl-4-substituted-phthalazin-1-oneN/A longdom.org
AldehydesPhenylhydrazineSolvent-free, room tempAldehyde phenylhydrazonesExcellent researchgate.net

Advanced Synthetic Techniques and Green Chemistry Principles

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including phthalazinones. researchgate.net This involves the use of safer solvents, minimizing waste, and employing energy-efficient methods. researchgate.netyoutube.com The development of solvent-free reactions and the use of water as a solvent are key aspects of this approach. researchgate.netresearchgate.net

The use of catalysts that can be easily recovered and reused is another important green chemistry principle. researchgate.net For example, solid acid catalysts like nano silica-supported boron trifluoride have been used for the efficient synthesis of related heterocyclic compounds under solvent-free conditions. researchgate.net

Furthermore, advanced synthetic methodologies such as flow chemistry are being explored to provide safer and more efficient routes to complex molecules. researchgate.net Flow reactors offer excellent control over reaction parameters, leading to improved yields and purity, and are particularly beneficial when dealing with hazardous reagents. researchgate.net The application of enzymatic catalysis also represents a promising green approach, offering high selectivity under mild reaction conditions, although its application to the direct synthesis of this compound is still an emerging area of research. researchgate.netyoutube.comyoutube.com

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate reaction rates, improve yields, and often enhance product purity compared to conventional heating methods. While specific literature on the microwave-assisted synthesis of this compound is not abundant, the principles of MAOS can be applied to the condensation-cyclization reaction of 2-formylbenzoic acid and phenylhydrazine.

Microwave irradiation can significantly reduce the reaction time for the formation of the initial hydrazone and promote the subsequent cyclization in a one-pot fashion. The use of a polar solvent, which is efficient in absorbing microwave energy, can facilitate rapid and uniform heating of the reaction mixture.

Table 1: Hypothetical Microwave-Assisted Synthesis of this compound

Reactant 1Reactant 2SolventPower (W)Time (min)Temperature (°C)
2-Formylbenzoic AcidPhenylhydrazineEthanol100-3005-1580-120
2-Formylbenzoic AcidPhenylhydrazineAcetic Acid100-3005-10100-140

This table presents hypothetical conditions based on related syntheses and the principles of microwave-assisted chemistry.

Catalytic Approaches in Phthalazine (B143731) Synthesis

The synthesis of the this compound scaffold can be efficiently catalyzed by both acids and bases. The key step, the intramolecular cyclization of the initially formed phenylhydrazone of 2-formylbenzoic acid, is particularly susceptible to catalysis.

Acid Catalysis: Brønsted acids like hydrochloric acid, sulfuric acid, or p-toluenesulfonic acid can protonate the carbonyl oxygen of the carboxylic acid group, increasing its electrophilicity and facilitating the nucleophilic attack by the secondary amine of the hydrazone moiety. Lewis acids could also be employed to activate the carbonyl group.

Base Catalysis: Alternatively, a base can be used to deprotonate the carboxylic acid, forming a carboxylate anion. While this might seem counterintuitive, in some instances, the resulting geometry and electronic distribution can favor the cyclization process.

The choice of catalyst can influence reaction rates and, in some cases, the final product distribution, although for this specific intramolecular cyclization, the formation of the six-membered ring is highly favored.

Table 2: Catalytic Approaches for the Cyclization Step

Catalyst TypeExample CatalystProposed Role
Brønsted Acidp-Toluenesulfonic AcidProtonation of the carbonyl group to enhance electrophilicity.
Lewis AcidZinc ChlorideCoordination to the carbonyl oxygen to increase electrophilicity.
BaseSodium AcetateDeprotonation of the carboxylic acid, potentially influencing conformation.

Multi-Component Reactions for Phthalazine Scaffolds

While the direct synthesis of this compound is a two-component reaction (2-formylbenzoic acid and phenylhydrazine), the principles of multi-component reactions (MCRs) can be conceptually applied to generate derivatives of the phthalazine scaffold in a one-pot fashion.

An MCR approach for a related structure could involve, for example, an aldehyde, a hydrazine, and a third component that introduces additional functionality. However, for the specific synthesis of the unsubstituted this compound, the two-component pathway remains the most straightforward. The reaction between 2-formylbenzoic acid and phenylhydrazine can be considered a tandem reaction where the initial condensation is immediately followed by cyclization, a process that shares characteristics with the efficiency of MCRs.

The development of a true three-component reaction to directly yield a substituted this compound would require the strategic design of starting materials that can react sequentially and efficiently under a single set of reaction conditions.

Advanced Spectroscopic and Spectrometric Analysis in Structural and Mechanistic Research of 2 Phenyl 1,2 Dihydrophthalazin 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone in the structural analysis of 2-Phenyl-1,2-dihydrophthalazin-1-ol, offering precise insights into its atomic framework.

High-Resolution ¹H and ¹³C NMR for Assignment of Proton and Carbon Environments

High-resolution ¹H and ¹³C NMR spectra are fundamental for assigning the specific chemical environments of the hydrogen and carbon atoms within the molecule.

In the ¹H NMR spectrum, distinct signals reveal the arrangement of protons. For instance, the protons of the phenyl group typically appear as a multiplet in the aromatic region, while the protons on the phthalazinone moiety exhibit characteristic shifts. The presence of a hydroxyl group (-OH) would be indicated by a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

The ¹³C NMR spectrum provides complementary information, showing discrete peaks for each unique carbon atom. The carbonyl carbon of the lactam ring characteristically appears at a downfield chemical shift. The carbons of the phenyl ring and the fused benzene (B151609) ring of the phthalazinone system also resonate in the aromatic region, with their specific shifts influenced by their electronic environment.

Table 1: Representative ¹H and ¹³C NMR Data for Phenyl-dihydrophthalazinone Analogs

Proton/Carbon ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic CH7.25-7.84 rsc.org125.1-128.5 rsc.org
C=O-~160-170
C-OH~5.0~70
Phenyl C (quaternary)-~145

Note: The exact chemical shifts for this compound may vary depending on the solvent and experimental conditions. The data presented is a generalized representation based on similar structures.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Analysis

To unravel the complex network of atomic connections, two-dimensional (2D) NMR techniques are indispensable. sdsu.edu

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. sdsu.edu Cross-peaks in the COSY spectrum of this compound would confirm the connectivity between adjacent protons, for example, within the phenyl ring and between protons on the dihydrophthalazine ring system.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduyoutube.comyoutube.com Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal to which it is attached, providing a direct map of C-H bonds. sdsu.eduyoutube.com

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through the analysis of its fragmentation patterns. libretexts.org

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum offers clues about the molecule's structure. libretexts.orglibretexts.org Common fragmentation pathways for similar heterocyclic compounds often involve the cleavage of bonds adjacent to the carbonyl group and the heteroatoms. libretexts.orgmiamioh.edu The stability of the resulting fragments, such as the phenyl cation or fragments containing the phthalazinone ring, influences the intensity of the observed peaks. nih.gov

Table 2: Expected Key Fragments in the Mass Spectrum of this compound

m/z (mass-to-charge ratio) Possible Fragment Identity
[M]+Molecular Ion
[M - H₂O]+Loss of a water molecule
[C₆H₅]+Phenyl cation
Fragments from ring cleavageVarious smaller charged species

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. mhlw.go.jpnist.gov The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds within the molecule.

O-H Stretch : A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group.

C=O Stretch : A strong, sharp absorption peak typically appears in the range of 1650-1700 cm⁻¹ due to the carbonyl group (C=O) of the lactam ring.

C=C Stretch : Absorptions in the 1450-1600 cm⁻¹ region are indicative of the aromatic carbon-carbon double bonds in the phenyl and phthalazinone rings.

C-N Stretch : The carbon-nitrogen bond of the lactam will also show a characteristic absorption, usually in the 1200-1350 cm⁻¹ range.

Aromatic C-H Bending : Out-of-plane bending vibrations for the aromatic C-H bonds can be observed in the 690-900 cm⁻¹ region, providing information about the substitution pattern of the aromatic rings.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Characteristic Absorption Range (cm⁻¹)
O-H (hydroxyl)3200-3600 (broad)
C=O (lactam)1650-1700 (strong)
C=C (aromatic)1450-1600
C-N (lactam)1200-1350
Aromatic C-H690-900

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

A successful single-crystal X-ray diffraction analysis would reveal:

The planarity or puckering of the dihydrophthalazine ring.

The dihedral angle between the phenyl ring and the phthalazinone ring system, indicating the degree of twist between these two moieties. researchgate.net

The specific bond lengths of the C=O, C-N, C-O, and various C-C and C-H bonds.

The intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the hydroxyl group, which can influence the crystal packing.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the percentage composition of carbon, hydrogen, and nitrogen in a purified sample of this compound. The experimentally determined percentages are then compared to the theoretical values calculated from the proposed molecular formula (C₁₄H₁₂N₂O). A close agreement between the experimental and theoretical values provides strong evidence for the empirical formula of the compound, thereby validating its elemental composition.

Chemical Reactivity and Transformation Pathways of 2 Phenyl 1,2 Dihydrophthalazin 1 Ol

Tautomerism and Isomerization Phenomena

Tautomerism is a crucial aspect of the chemistry of 2-Phenyl-1,2-dihydrophthalazin-1-ol, influencing its structure, stability, and reactivity.

This compound can be considered a derivative of the phthalazin-1-ol tautomeric form. However, it exists in a tautomeric equilibrium with its more stable amide isomer, 2-phenylphthalazin-1(2H)-one. The equilibrium generally favors the phthalazin-1(2H)-one form, which benefits from the greater stability of the amide group over the hydroxy-imine (lactim) form. acs.org The lactam-lactim tautomerism is a well-documented phenomenon in heterocyclic chemistry, and for phthalazinones, the equilibrium overwhelmingly lies towards the lactam (amide) structure. This preference is due to the significant resonance stabilization of the amide bond.

The general tautomeric equilibrium can be depicted as follows:

Figure 1: Tautomeric equilibrium between the hydroxyl (lactim) and keto (lactam) forms of a substituted phthalazinone.

While the keto form is predominant, the hydroxy form, this compound, can be a contributing species, particularly in certain chemical environments. acs.org

The position of the tautomeric equilibrium is not static and can be influenced by several factors, most notably the solvent and the nature of substituents on the rings.

Solvent Effects: The polarity of the solvent plays a significant role in determining the ratio of the tautomers. Polar solvents can stabilize the more polar tautomer through intermolecular interactions such as hydrogen bonding. For instance, in high polarity media, the contribution of the hydroxy form can increase. acs.org This is because polar protic solvents can solvate both the hydroxyl group of the lactim and the carbonyl group of the lactam, but the specific interactions can shift the equilibrium. In contrast, nonpolar solvents tend to favor the less polar tautomer. Studies on similar keto-enol systems have shown that the enol form can be more stable in the gas phase and aprotic solvents, while the keto form dominates in protic solutions. nih.gov

Substituent Effects: The electronic nature of substituents on both the phenyl ring and the phthalazine (B143731) core can modulate the relative stabilities of the tautomers. Electron-withdrawing groups on the N-phenyl ring would decrease the electron density on the nitrogen atom, which could influence the basicity of the heterocyclic nitrogens and the acidity of the hydroxyl proton, thereby shifting the equilibrium. Conversely, electron-donating groups would have the opposite effect. Research on the tautomerism of N-phenylamidines has demonstrated that substituents significantly impact the tautomeric equilibria. researchgate.net

The following table summarizes the general influence of solvent and substituents on the tautomeric equilibrium:

FactorInfluence on EquilibriumPredominant Tautomer
Solvent Polarity
High Polarity (e.g., water, ethanol)Stabilizes the more polar tautomer through hydrogen bonding.Phthalazin-1(2H)-one (keto form) is generally favored, but the proportion of the -ol form may increase. acs.org
Low Polarity (e.g., hexane, benzene)Favors the less polar tautomer.Phthalazin-1(2H)-one (keto form) is strongly favored.
Substituent Effects
Electron-withdrawing groupsDecrease electron density on the ring nitrogen.Can influence the relative stability, with specific effects depending on position.
Electron-donating groupsIncrease electron density on the ring nitrogen.Can influence the relative stability, with specific effects depending on position.

Reactivity of the Hydroxyl Group (—OH)

The hydroxyl group in this compound is a key site for chemical transformations, including substitution, oxidation, and reduction reactions.

The hydroxyl group of an alcohol is generally a poor leaving group (hydroxide ion, OH⁻). Therefore, for substitution reactions to occur, it typically needs to be converted into a better leaving group. researchgate.net

One common strategy is to perform the reaction in the presence of a strong acid. The acid protonates the hydroxyl group to form an oxonium ion (-OH₂⁺), which can then leave as a neutral water molecule, a much better leaving group. researchgate.net However, many nucleophiles are deactivated in strongly acidic conditions. researchgate.net

A more versatile method involves the conversion of the hydroxyl group into a sulfonate ester, such as a tosylate or mesylate. This is achieved by reacting the alcohol with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine (B92270). thieme-connect.com The resulting sulfonate is an excellent leaving group, readily displaced by a wide range of nucleophiles in an Sₙ2 reaction.

ReagentProduct TypeGeneral Reaction
Hydrogen Halide (HX)Alkyl HalideR-OH + HX → R-X + H₂O
Thionyl Chloride (SOCl₂)Alkyl ChlorideR-OH + SOCl₂ → R-Cl + SO₂ + HCl
Phosphorus Tribromide (PBr₃)Alkyl Bromide3 R-OH + PBr₃ → 3 R-Br + H₃PO₃
Sulfonyl Chloride (e.g., TsCl)Sulfonate EsterR-OH + TsCl → R-OTs + HCl

Oxidation: The oxidation of this compound would likely proceed through the more stable tautomer, 2-phenylphthalazin-1(2H)-one. The dihydrophthalazine ring system is susceptible to oxidation. For instance, the electrochemical oxidation of the related 2,3-dihydrophthalazine-1,4-dione results in the formation of phthalazine-1,4-dione, which is unstable and undergoes oxidative ring cleavage to yield phthalic acid. ias.ac.in A similar pathway could be envisioned for 2-phenylphthalazin-1(2H)-one, where oxidation could lead to a more unsaturated system, which might be susceptible to further reactions, including ring opening.

Reduction: The reduction of the phthalazinone moiety can be achieved through catalytic hydrogenation. The double bonds within the heterocyclic ring can be reduced using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. libretexts.orgyoutube.com The specific conditions (catalyst, solvent, temperature, pressure) would determine the extent of reduction. For example, catalytic hydrogenation can reduce the C=N bond within the ring, leading to a tetrahydrophthalazine derivative. The choice of catalyst and conditions can allow for selective reductions. illinois.edu

Reactivity of the Dihydrophthalazine Ring System

The dihydrophthalazine ring is a bicyclic heteroaromatic system that can undergo a variety of transformations, including ring-opening and ring-expansion reactions, often under specific conditions.

Ring-Opening Reactions: The dihydrophthalazine ring can be opened under certain conditions. For instance, treatment of related condensed β-lactam systems with a base like sodium methoxide (B1231860) can lead to the opening of the thiazine (B8601807) ring. acs.org Similarly, the electrochemical oxidation of 2,3-dihydrophthalazine-1,4-dione leads to an oxidative ring cleavage. ias.ac.in Photochemical reactions can also induce ring-opening in related heterocyclic systems. ias.ac.in The presence of the phenyl substituent and the specific reaction conditions would be critical in determining the feasibility and outcome of such ring-opening reactions for this compound.

Nucleophilic and Electrophilic Substitution Reactions on the Aromatic Rings

The structure of this compound features two distinct aromatic systems susceptible to substitution reactions: the fused benzene (B151609) ring of the dihydrophthalazine moiety and the N-phenyl ring.

Nucleophilic Aromatic Substitution (SNA_r):

Nucleophilic aromatic substitution is generally challenging on electron-rich benzene rings unless they are activated by potent electron-withdrawing groups. In the case of this compound, neither the N-phenyl ring nor the fused benzene ring is sufficiently electron-deficient to readily undergo SNA_r reactions with common nucleophiles. Such reactions typically require harsh conditions or the presence of a strong activating group (like a nitro group) ortho or para to a leaving group, which are absent in the parent molecule.

Electrophilic Aromatic Substitution (EAS):

Electrophilic aromatic substitution is a more plausible pathway for functionalizing the aromatic rings of this molecule. libretexts.org The feasibility and regioselectivity of these reactions depend on the directing effects of the existing substituents. byjus.comlibretexts.org

On the Fused Benzene Ring: The fused benzene ring is part of a larger heterocyclic system. The portion of the dihydrophthalazine ring attached to the benzene ring can be considered an alkyl-type substituent, which is generally weakly activating and directs electrophiles to the positions ortho and para to the points of fusion.

Common electrophilic substitution reactions that could be applied include:

Halogenation: Introduction of chlorine or bromine, typically using Br₂ or Cl₂ with a Lewis acid catalyst. masterorganicchemistry.com

Nitration: Reaction with a mixture of nitric acid and sulfuric acid to introduce a nitro group (NO₂). libretexts.org

Sulfonation: Treatment with fuming sulfuric acid to install a sulfonic acid group (SO₃H). libretexts.org

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups using an alkyl halide or acyl halide in the presence of a Lewis acid like AlCl₃. masterorganicchemistry.com

The precise outcome and regioselectivity can be influenced by steric hindrance and the specific reaction conditions employed. stackexchange.com

Reaction Type Reagent Typical Product on Phenyl Ring
HalogenationBr₂/FeBr₃Ortho- and Para-bromophenyl derivative
NitrationHNO₃/H₂SO₄Ortho- and Para-nitrophenyl derivative
Friedel-Crafts AcylationCH₃COCl/AlCl₃Ortho- and Para-acetylphenyl derivative

Cycloaddition Reactions and Annulation Strategies

Cycloaddition reactions offer powerful methods for constructing complex cyclic systems in a single step. nih.gov The dihydrophthalazine scaffold can participate in such reactions, leveraging its embedded unsaturation.

One of the most common types of cycloaddition is the [3+2] cycloaddition. While phenyl azide (B81097) is noted to have low reactivity in many [3+2] cycloadditions, the reactivity is highly dependent on the electronic nature of the other component. rsc.org The double bond within the dihydrophthalazine ring of this compound could potentially act as a dipolarophile in reactions with 1,3-dipoles like azides or nitrile oxides to form more complex fused heterocyclic systems.

Photochemical [2+2] cycloadditions represent another viable pathway. libretexts.orgrsc.org These reactions typically involve the excitation of a conjugated system, such as the enone system that can be formed from the tautomer of the title compound, followed by reaction with an alkene to form a four-membered ring. Intramolecular versions of this reaction are possible if an alkenyl chain is present elsewhere in the molecule. rsc.org

Annulation strategies could involve building a new ring onto the existing dihydrophthalazine framework. This might be achieved through reactions that first functionalize the molecule, for example, via electrophilic substitution, and then use the newly introduced group as a handle for subsequent ring-closure.

Ring-Opening and Rearrangement Processes

The dihydrophthalazine ring, particularly due to the hemiaminal-like C1-position (a carbon bonded to both a hydroxyl group and a nitrogen), is susceptible to ring-opening reactions under certain conditions. mdpi.com

Acid or base catalysis can promote the cleavage of the C1-N2 bond. In acidic media, protonation of the hydroxyl group would turn it into a good leaving group (water), facilitating the formation of a cationic intermediate that could be trapped by a nucleophile, leading to an open-chain product.

Rearrangement processes are also conceivable. For instance, under conditions that favor the formation of a carbocation at C1, a 1,2-hydride or 1,2-phenyl shift could occur, leading to a more stable rearranged carbocation, which would then react further to yield a rearranged product. The specific pathway would be highly dependent on the reaction conditions and the stability of the intermediates formed.

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of these transformations is crucial for controlling reaction outcomes and designing new synthetic routes.

Characterization of Reaction Intermediates

The study of reactions involving this compound would involve the characterization of key intermediates.

Carbocations: In S_N1-type reactions or certain electrophilic substitutions, carbocationic intermediates are expected. ucsb.edu For example, in a Friedel-Crafts reaction, the attack of the aromatic ring on the electrophile generates a resonance-stabilized carbocation known as a sigma complex or arenium ion. libretexts.org

Radicals: Photochemical reactions, such as [2+2] cycloadditions, proceed through biradical intermediates. rsc.org These high-energy species are typically short-lived and are studied using techniques like laser flash photolysis.

Anionic Species: In base-catalyzed reactions, anionic intermediates can be formed. For example, the reaction of the compound with a strong base could lead to the deprotonation of the hydroxyl group, forming an alkoxide, or potentially the formation of an anion like the DPPH⁻ anion observed in related hydrazyl compounds. mdpi.com

Spectroscopic methods such as UV-Vis can be used to monitor the formation and decay of colored intermediates like the DPPH⁻ anion. mdpi.com Isosbestic points observed in spectral scans can indicate a clean conversion from one species to another. niscpr.res.in

Kinetic Studies for Reaction Rate Determination

Kinetic studies provide quantitative data on reaction rates and help elucidate reaction mechanisms. niscpr.res.innih.gov For reactions involving this compound, determining the rate law can distinguish between different mechanistic pathways.

For instance, in a nucleophilic substitution reaction, if the rate is dependent on the concentration of both the substrate and the nucleophile, it suggests an S_N2 mechanism. youtube.comchemguide.co.uk If the rate depends only on the substrate concentration, an S_N1 mechanism involving a rate-determining carbocation formation is more likely. ucsb.eduyoutube.com

The progress of a reaction can be monitored over time using various analytical techniques. Spectrophotometry can be used if a reactant or product absorbs light in the UV-Vis spectrum. mdpi.com Plotting absorbance changes against time can allow for the determination of the reaction order and the rate constant. niscpr.res.in

Kinetic Parameter Significance Example Application
Rate Law Describes the dependence of reaction rate on reactant concentrations.Distinguishing between S_N1 and S_N2 mechanisms. youtube.com
Rate Constant (k) A proportionality constant that quantifies the rate of a reaction.Comparing the reactivity of different substrates under identical conditions. rsc.org
Activation Energy (Ea) The minimum energy required for a reaction to occur.Evaluating the effect of temperature on reaction rate. mdpi.com

Studies on related heterocyclic systems have used kinetic data to compare the reactivity of different derivatives and to support proposed reaction mechanisms. For example, kinetic studies on the hydrolysis of substituted quinazolinones showed that the reaction follows first-order kinetics with respect to both the substrate and the base. niscpr.res.in Similar methodologies could be applied to understand the stability and reactivity of this compound.

Theoretical and Computational Studies on 2 Phenyl 1,2 Dihydrophthalazin 1 Ol

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic properties and energetic landscape of 2-Phenyl-1,2-dihydrophthalazin-1-ol. These methods, rooted in quantum mechanics, provide insights into molecular orbitals, electron distribution, and the stability of different molecular states.

Density Functional Theory (DFT) has become a primary tool for investigating the ground state properties of medium-sized organic molecules like this compound due to its balance of accuracy and computational cost. researchgate.net DFT calculations are used to determine the optimized molecular geometry, electronic structure, and other key properties. For instance, the B3LYP functional combined with a suitable basis set, such as 6-311G(d,p), is commonly employed to predict the ground state energy and the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The HOMO and LUMO are crucial in determining the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

ParameterCalculated Value
Ground State Energy (Hartree)-859.12345
HOMO Energy (eV)-6.25
LUMO Energy (eV)-1.12
HOMO-LUMO Gap (eV)5.13
Dipole Moment (Debye)3.45

Note: The values in this table are illustrative and represent typical outputs from DFT calculations.

For more precise energy calculations, ab initio methods, which are based on first principles without empirical parameters, can be utilized. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) offer higher accuracy than standard DFT for energetics, although they are more computationally demanding. These high-accuracy calculations are particularly valuable for benchmarking DFT results and for studying systems where electron correlation effects are critical.

Conformational Analysis and Molecular Geometry Optimization

The three-dimensional structure of this compound is not rigid. The presence of single bonds allows for rotation of the phenyl group and the hydroxyl group, leading to various possible conformations. Conformational analysis aims to identify the most stable conformers, which are the ones that are most likely to be observed experimentally.

Computational methods, particularly DFT, are employed to perform a systematic search of the potential energy surface of the molecule. This involves rotating the flexible bonds and calculating the energy of each resulting conformation. The conformations corresponding to energy minima are then fully optimized to determine their precise geometries and relative stabilities. These studies can reveal, for example, the preferred orientation of the phenyl ring with respect to the phthalazinone core. researchgate.net

Table 2: Illustrative Relative Energies of Conformers of this compound

ConformerDihedral Angle (C-N-C-C)Relative Energy (kcal/mol)
1 (Global Minimum)45°0.00
290°1.52
3135°2.89

Note: The values in this table are illustrative and represent typical outputs from conformational analysis.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry plays a crucial role in the interpretation of experimental spectra by predicting spectroscopic parameters. For this compound, this includes the prediction of NMR chemical shifts and vibrational frequencies.

The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C). mdpi.com By comparing the calculated shifts with experimental data, the assignment of signals in the NMR spectrum can be confirmed.

Similarly, the vibrational frequencies corresponding to the normal modes of vibration can be computed. These calculated frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, can be compared with experimental FT-IR and Raman spectra to aid in the assignment of vibrational bands to specific molecular motions, such as C=O stretching, N-H bending, and phenyl ring vibrations. researchgate.net

Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data for this compound

ParameterPredicted ValueExperimental Value
¹H NMR Chemical Shift (H at C1, ppm)5.855.92
¹³C NMR Chemical Shift (C1, ppm)85.284.7
Vibrational Frequency (C=O stretch, cm⁻¹)16851670

Note: The values in this table are illustrative and intended to show the comparison between predicted and experimental data.

Computational Analysis of Reaction Mechanisms and Transition States

Theoretical methods are invaluable for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, stationary points, including reactants, products, intermediates, and transition states, can be located and characterized. mdpi.com

For instance, the mechanism of the formation of this compound from its precursors can be investigated. DFT calculations can be used to identify the transition state structures and calculate the activation energies for each step of the proposed mechanism. This provides a detailed understanding of the reaction pathway and the factors that control the reaction rate and selectivity. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior in Different Environments

While quantum chemical calculations typically focus on isolated molecules in the gas phase, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments, such as in solution. MD simulations model the movement of atoms and molecules over time based on classical mechanics.

By simulating the compound in a box of solvent molecules (e.g., water, ethanol), MD can be used to study solvation effects, intermolecular interactions (such as hydrogen bonding with the solvent), and the conformational flexibility of the molecule in a more realistic setting. This information is crucial for understanding its behavior in biological systems or in solution-phase reactions.

Derivatization and Analogue Design Strategies for 2 Phenyl 1,2 Dihydrophthalazin 1 Ol Scaffolds

Modification of the Phenyl Substituent

The synthesis of 2-aryl-1,2-dihydrophthalazines can be achieved through the reaction of 2-(bromomethyl)benzaldehydes with various arylhydrazines. nih.gov This method provides a versatile route to introduce a range of aromatic and heteroaromatic rings at the 2-position, moving beyond the simple phenyl group. The reaction is typically carried out using a base such as potassium carbonate and a catalyst like ferric chloride in a suitable solvent like acetonitrile (B52724) at elevated temperatures, with yields reported to be in the range of 60-91%. nih.gov

By employing differently substituted arylhydrazines or heteroarylhydrazines, a diverse library of analogues can be generated. This approach allows for the exploration of how different electronic and steric properties of the 2-aryl substituent impact the molecule's activity and properties. For instance, the introduction of heteroaromatic rings such as pyridyl, pyrazinyl, or indolyl can introduce new hydrogen bonding capabilities and alter the solubility profile of the resulting compound. The asymmetric synthesis of related 1-aryl-2-heteroaryl cyclopropane-1-carboxylates has been demonstrated to be successful with a variety of heterocycles including pyridines, pyrazines, quinolines, indoles, and thiophenes, suggesting the feasibility of incorporating such moieties into the dihydrophthalazin-1-ol scaffold. rsc.org

Table 1: Examples of 2-Aryl-1,2-dihydrophthalazines Synthesized

Aryl SubstituentStarting ArylhydrazineReported Yield (%) nih.gov
PhenylPhenylhydrazine (B124118)91
4-Methylphenyl4-Methylphenylhydrazine85
4-Methoxyphenyl4-Methoxyphenylhydrazine82
4-Chlorophenyl4-Chlorophenylhydrazine88
4-Bromophenyl4-Bromophenylhydrazine87
4-Nitrophenyl4-Nitrophenylhydrazine75

This table is illustrative and based on reported syntheses of the 2-aryl-1,2-dihydrophthalazine scaffold.

The electronic nature of the phenyl substituent can be systematically modified by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). These modifications can influence the reactivity of the dihydrophthalazine core and modulate interactions with biological targets. The phenyl group itself is generally considered to be inductively withdrawing due to the higher electronegativity of sp² carbons, but it can act as a resonance donor. wikipedia.org

Electron-Donating Groups (EDGs): The introduction of EDGs such as alkyl (-CH₃), alkoxy (-OCH₃), hydroxyl (-OH), and amino (-NH₂) groups can increase the electron density of the phenyl ring. libretexts.org This can, in turn, affect the electronic properties of the adjacent nitrogen atom in the dihydrophthalazine ring. In electrophilic aromatic substitution reactions, EDGs are known to be activating and ortho-, para-directing. libretexts.org In the context of the 2-phenyl-1,2-dihydrophthalazin-1-ol scaffold, the presence of an EDG on the phenyl ring could enhance its electron-donating character through resonance.

The synthesis of related heterocyclic systems has shown that the yields of reactions can be influenced by the electronic nature of the substituents. For example, in the synthesis of some pyrazolo[1,2-b]phthalazine derivatives, aromatic aldehydes with electron-withdrawing groups (e.g., -NO₂, -Br, -Cl) have been reported to give higher yields than those with electron-donating groups (e.g., -OH, -Me).

Table 2: Examples of Electron-Donating and Electron-Withdrawing Groups and their Potential Influence

Group TypeExample SubstituentPosition on Phenyl RingPotential Effect
Electron-DonatingMethoxy (-OCH₃)paraIncreases electron density on the N-phenyl moiety
Electron-DonatingMethyl (-CH₃)paraIncreases electron density through induction
Electron-WithdrawingNitro (-NO₂)paraDecreases electron density on the N-phenyl moiety
Electron-WithdrawingTrifluoromethyl (-CF₃)metaStrongly decreases electron density through induction
HalogenChloro (-Cl)paraInductively withdrawing, resonance donating

Functionalization of the Dihydrophthalazine Core

The dihydrophthalazine core itself presents opportunities for structural modification, particularly at the nitrogen atoms and the benzylic carbon.

The dihydrophthalazine ring contains two nitrogen atoms that can potentially be functionalized. The N-3 nitrogen atom, being part of an amide-like functionality, is a primary site for substitution. Alkylation or acylation at this position can introduce a variety of functional groups, altering the steric and electronic properties of the scaffold.

In related heterocyclic systems like 2-pyridones and 2(1H)-quinolinones, alkylation can lead to a mixture of N- and O-alkylated products. The regioselectivity often depends on the reaction conditions, such as the nature of the base and solvent. nih.gov For instance, using an alkali metal salt of the heterocycle in a polar aprotic solvent like DMF often favors N-alkylation, while using a silver salt in a nonpolar solvent like benzene (B151609) can lead to exclusive O-alkylation. nih.gov These principles could be applied to the selective functionalization of the this compound scaffold.

The introduction of alkyl or acyl chains at the nitrogen atoms can be achieved through standard synthetic methodologies. N-alkylation can be performed using alkyl halides in the presence of a base, while N-acylation can be carried out using acyl chlorides or anhydrides.

For example, in the synthesis of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2-yl-2''-sulfanyl acetamide, N-substituted-2-bromoacetamides were prepared and then reacted with the heterocyclic core in the presence of sodium hydride in DMF. A similar strategy could be envisioned for the N-alkylation of the dihydrophthalazine core.

Stereoselective Synthesis of Chiral Analogues and Atropisomers

The this compound scaffold possesses a stereocenter at the C1 position. Furthermore, restricted rotation around the N-C(phenyl) bond can give rise to atropisomerism, a form of axial chirality. The development of stereoselective synthetic methods is crucial for accessing enantiomerically pure analogues, as different stereoisomers can exhibit distinct biological activities.

The stereoselective synthesis of chiral 1,2-diols and 1,3-diols from prochiral starting materials using catalytic asymmetric methods is a well-established field. nih.gov These strategies often employ chiral ligands in combination with metal catalysts to control the stereochemical outcome of the reaction. For instance, a modular method for the synthesis of enantioenriched 1,2-diols has been developed using a temporary acetonide mask to direct C(sp³)-H functionalization. nih.gov Such approaches could potentially be adapted for the stereoselective synthesis of this compound analogues.

Atropisomerism is a significant consideration in drug design, and the catalytic asymmetric synthesis of atropisomeric heterocycles is an active area of research. nih.govnih.gov Chiral phosphoric acid catalysts have been successfully employed in the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines and N-aryl 1,2,4-triazoles. nih.govnih.gov These catalysts can create a chiral environment that favors the formation of one atropisomer over the other. The principles of atroposelective synthesis could be applied to the this compound system, particularly for derivatives with bulky substituents on the phenyl ring that hinder free rotation around the N-C bond.

Exploration of Structure-Property Relationships through Chemical Modifications

The this compound scaffold, which exists in tautomeric equilibrium with the more stable 2-phenylphthalazin-1(2H)-one form, serves as a privileged structure in medicinal chemistry. The therapeutic potential of this class of compounds is largely dictated by the nature and position of various substituents on its core structure. Researchers have extensively explored its structure-property relationships (SPR) and structure-activity relationships (SAR) by introducing a wide array of chemical modifications to modulate its biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.

Modifications at the N-2 Position

The nitrogen atom at the 2-position of the phthalazinone ring is a common site for derivatization. Modifications at this position significantly influence the compound's interaction with biological targets.

For instance, a series of 2-substituted phthalazinone derivatives were synthesized and evaluated as inhibitors of phosphodiesterase 4 (PDE4), an enzyme implicated in inflammatory processes. nih.gov Structure-activity relationship studies revealed that introducing a benzylamine (B48309) group at the N-2 position led to potent PDE4 inhibitors that also effectively suppressed the production of tumor necrosis factor-alpha (TNF-α). nih.gov

In another study focused on developing anticonvulsant agents, researchers synthesized a series of compounds with a 4-(4-chlorophenyl)-(2H)-phthalazinone core. sapub.org Modifications at the N-2 position with different alkyl chains terminating in functional groups like esters and hydrazides were explored. The introduction of a propyl chain followed by conversion to a hydrazide and subsequent reaction with aromatic aldehydes allowed for a systematic investigation of how these N-2 substituents affect anticonvulsant activity. sapub.org

Modifications at the C-4 Position

The carbon at the 4-position of the phthalazinone ring is another critical point for chemical modification. Substituents at this position can significantly alter the molecule's steric and electronic properties, leading to changes in biological activity and selectivity.

In the development of novel anticancer agents, two series of phthalazinone-dithiocarbamate hybrids were synthesized. mdpi.com One series featured the dithiocarbamate (B8719985) scaffold at the N-2 position, while the other had this moiety attached at the C-4 position. mdpi.com Preliminary results indicated that the location of the dithiocarbamate group was crucial for activity and selectivity against different human cancer cell lines (A2780, NCI-H460, and MCF-7). mdpi.com Specifically, compounds with the dithiocarbamate at C-4 were generally more selective towards the NCI-H460 lung cancer cell line. mdpi.com

Substitutions on the Phenyl Ring

The phenyl ring attached at the N-2 position offers a versatile site for introducing substituents to fine-tune the molecule's properties. The electronic nature (electron-donating or electron-withdrawing) and the position (ortho, meta, para) of these substituents can have a profound impact on biological activity.

A study on phthalazinone derivatives as anticonvulsants used a 4-(4-chlorophenyl) substituent as a core element. sapub.org Further modifications involved creating Schiff bases by reacting N-2 substituted hydrazides with various aromatic aldehydes. The nature of the substituent on these terminal aromatic rings was found to be critical for activity. The compound that showed the highest anticonvulsant activity in a pentylenetetrazole (PTZ) induced-convulsion model was identified through these systematic modifications. sapub.org

Impact of Modifications on Biological Activity: Data from Research Findings

The following tables summarize the findings from various studies, illustrating the relationship between chemical modifications of the phthalazinone scaffold and its biological properties.

Table 1: SAR of Phthalazinone-Dithiocarbamate Hybrids as Anticancer Agents mdpi.com

Compound SeriesDithiocarbamate PositionGeneral Activity ProfileMost Promising Compounds (IC₅₀ < 10 µM)
6-8 N-2Better activity against A-2780 and MCF-7 cell lines6e, 8e, 6g
9 C-4Selective toward NCI-H460 cell line9a, 9b, 9d, 9g

This table demonstrates how the position of a key functional group dramatically shifts the selectivity profile of the compounds against different cancer cell lines.

Table 2: SAR of Phthalazinone Derivatives as PARP-1 Inhibitors osf.io

Compound ModificationTargetResultPotency (IC₅₀)
Various PhthalazinonesPARP-1Inhibition of PARP-1 enzymeOne compound showed an IC₅₀ of 97 nM
Olaparib (Reference Drug)PARP-1Inhibition of PARP-1 enzymeIC₅₀ = 139 nM

This table highlights the successful optimization of phthalazinone scaffolds to yield a PARP-1 inhibitor more potent than the reference drug, Olaparib.

Table 3: SAR of Phthalazinones as Antifungal Potentiators osf.io

ModificationTarget OrganismActivityPotency (EC₅₀)
Various PhthalazinonesCandida albicansEnhancement of fluconazole (B54011) activityAs low as 1 nM
Various PhthalazinonesCandida albicansEnhancement of isavuconazole (B1672201) activityActive against resistant clinical isolates

This data shows that chemical modifications can induce a synergistic effect, where the phthalazinone derivatives enhance the efficacy of existing antifungal drugs.

Applications of 2 Phenyl 1,2 Dihydrophthalazin 1 Ol As a Chemical Building Block and in Advanced Organic Synthesis

Role as a Synthetic Intermediate for the Construction of Complex Heterocycles

2-Phenyl-1,2-dihydrophthalazin-1-ol serves as a key building block for the synthesis of a variety of complex heterocyclic compounds. apolloscientific.co.uknih.govyoutube.com Heterocycles are a cornerstone of medicinal chemistry and materials science, and the phthalazine (B143731) core within this molecule provides a robust starting point for further chemical modifications.

The reactivity of the hydroxyl group and the dihydrophthalazine ring system allows for a range of chemical transformations. For instance, dehydration of this compound can lead to the formation of the corresponding phthalazinium cation, a reactive species that can subsequently react with various nucleophiles to introduce new functional groups and build more elaborate heterocyclic systems.

One notable application is in the synthesis of substituted phthalazine derivatives. By reacting this compound with different reagents, chemists can introduce a wide array of substituents onto the phthalazine core, thereby tuning the electronic and steric properties of the final molecule. This versatility is crucial for creating libraries of compounds for drug discovery and other applications.

A simple, one-pot, and environmentally friendly method for synthesizing 2-(substituted phenyl) phthalazin-1(2H)-ones has been described using phthalaldehydic acid and substituted phenyl hydrazines with oxalic acid as a catalyst in water. researchgate.net This method offers several advantages, including short reaction times, easy work-up procedures, and good yields. researchgate.net The proposed mechanism involves the initial attack of a proton on the carbonyl group of phthalaldehydic acid, followed by the formation of a carbocation. researchgate.net A nucleophilic attack by phenylhydrazine (B124118) and subsequent cyclization leads to the final phthalazinone product. researchgate.net

Below is a table of representative heterocyclic compounds synthesized using phthalazine-based precursors, highlighting the diversity of structures that can be accessed.

Resulting CompoundSynthetic Precursor(s)Key Transformation
2-(substituted phenyl) phthalazin-1(2H)-onesPhthalaldehydic acid, substituted phenyl hydrazinesOxalic acid-catalyzed condensation

Utilization in Ligand Design for Organometallic Chemistry and Catalysis

The field of organometallic chemistry heavily relies on the design of sophisticated ligands that can modulate the reactivity and selectivity of metal catalysts. nih.gov this compound and its derivatives present potential as scaffolds for the development of novel ligands. The nitrogen atoms within the phthalazine ring system can act as coordination sites for transition metals, while the phenyl group and other potential substitution sites offer opportunities for steric and electronic tuning.

The structural framework of this compound allows for the incorporation of various functional groups that can influence the catalytic activity of a metal center. For example, chiral variants of this scaffold could be employed in asymmetric catalysis to control the stereochemical outcome of a reaction. The development of such specialized ligands is an active area of research with the potential to unlock new catalytic transformations.

Development of Multifunctional Chemical Scaffolds

A chemical scaffold is a core molecular structure upon which various functional groups can be appended to create a family of related compounds. This compound is an attractive scaffold for the development of multifunctional molecules due to its inherent structural features and synthetic accessibility. nih.gov

By strategically modifying the this compound core, researchers can design molecules with multiple functionalities. For instance, one part of the molecule could be designed to interact with a specific biological target, while another part could possess fluorescent properties for imaging applications. This concept of molecular hybridization, where two or more pharmacophores are covalently linked, is a powerful strategy in drug design. nih.gov

The development of such multifunctional scaffolds has significant implications for various scientific fields. In medicinal chemistry, it can lead to the creation of therapeutic agents with improved efficacy or diagnostic tools with enhanced capabilities. mdpi.com The versatility of the this compound scaffold makes it a valuable platform for exploring these possibilities.

Exploration of Chemical Reactivity for Novel Synthetic Transformations

The unique chemical structure of this compound makes it a subject of interest for exploring novel synthetic transformations. The interplay of the hydroxyl group, the dihydro-heterocyclic ring, and the phenyl substituent gives rise to a rich and varied chemical reactivity.

Researchers are investigating how this compound behaves under different reaction conditions and in the presence of various reagents to uncover new reaction pathways. For example, the oxidation or reduction of the dihydrophthalazine ring can lead to the formation of new heterocyclic systems with distinct properties. The selective functionalization of different positions on the molecule is another area of active exploration.

These investigations into the fundamental chemical reactivity of this compound are crucial for expanding the synthetic chemist's toolbox. The discovery of novel transformations involving this compound could provide more efficient routes to known valuable molecules or enable the synthesis of entirely new chemical entities with potential applications in science and technology.

Future Perspectives and Emerging Research Avenues in 2 Phenyl 1,2 Dihydrophthalazin 1 Ol Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The future of synthesizing 2-Phenyl-1,2-dihydrophthalazin-1-ol and related phthalazinone structures lies in the development of methodologies that are not only efficient in terms of yield and reaction time but also environmentally benign. A significant trend is the move towards "green chemistry" principles.

One promising approach involves one-pot, water-mediated synthesis. For instance, the reaction of phthalaldehydic acid and substituted phenyl hydrazine (B178648) has been successfully carried out using oxalic acid as a catalyst in water. researchgate.netresearchgate.net This method offers several advantages, including simplicity, short reaction times, easy work-up procedures, and the use of a cheap and environmentally friendly catalyst and solvent. researchgate.netresearchgate.net

Researchers are also exploring the use of novel catalysts to improve reaction efficiency. For example, a magnetic ionic liquid, PEG-MDIL, has been shown to be an effective and reusable catalyst for the synthesis of 2H-indazolo[2,1-b]phthalazine-trione derivatives under solvent-free conditions. orientjchem.org The key benefits of such catalysts are their high efficiency, mild reaction conditions, and potential for industrial applications due to their reusability. orientjchem.org

The table below summarizes some of the green synthetic approaches being explored for phthalazinone derivatives.

Catalyst/Solvent SystemKey AdvantagesReference
Oxalic acid/WaterSimple, short reaction time, easy work-up, inexpensive, good yields researchgate.netresearchgate.net
PEG-MDIL (magnetic ionic liquid)Environmentally benign, reusable, high efficiency, solvent-free orientjchem.org
L-proline/EthanolEfficient, high yield, short reaction time nih.gov

Deeper Elucidation of Complex Reaction Mechanisms

A thorough understanding of reaction mechanisms is paramount for optimizing existing synthetic methods and designing new ones. For multi-component reactions leading to complex phthalazinone-containing hybrids, a plausible mechanism often involves a series of condensations and cyclizations.

For example, in the L-proline catalyzed synthesis of pyran-linked phthalazinone-pyrazole hybrids, the proposed mechanism involves the initial formation of a Knoevenagel condensation product, followed by a Michael addition and subsequent intramolecular cyclization and dehydration. nih.gov

Future research will likely employ a combination of experimental studies, such as kinetic analysis and isotopic labeling, alongside advanced computational modeling to gain a more detailed picture of the transition states and intermediates involved in these complex transformations. researchgate.net This deeper understanding will enable chemists to fine-tune reaction conditions for improved selectivity and yield.

Discovery of Novel Chemical Reactivity Patterns and Transformations

The exploration of the inherent reactivity of the this compound scaffold is an exciting area of future research. This includes investigating its behavior under various reaction conditions to uncover new chemical transformations.

Recent studies have shown that related heterocyclic systems can undergo unexpected ring contractions and rearrangements. For instance, the treatment of 3,5-diphenyl-4H-1,2,6-thiadiazin-4-one with meta-chloroperoxybenzoic acid (m-CPBA) resulted in a ring contraction to a 1,2,5-thiadiazol-3(2H)-one 1,1-dioxide derivative. mdpi.com Such discoveries highlight the potential for uncovering novel reaction pathways in sulfur-nitrogen heterocycle chemistry, which could inspire similar investigations into the reactivity of the phthalazinone core. mdpi.com

Furthermore, the reaction of related nitrogen-containing heterocycles, like 2,2-diphenyl-1-picrylhydrazyl (DPPH), with various radicals and anions has been shown to lead to a variety of substitution and fragmentation products. mdpi.com Investigating the reactivity of this compound with different reagents could lead to the discovery of new derivatives with unique properties.

Integration with Flow Chemistry and Automated Synthesis

The principles of flow chemistry and automated synthesis are poised to revolutionize the production of this compound and its analogs. Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages, including:

Enhanced safety: Better control over reaction parameters and smaller reaction volumes.

Improved efficiency: Faster reaction times and higher yields due to superior heat and mass transfer.

Scalability: Easier to scale up production from laboratory to industrial quantities.

Automated synthesis platforms can be integrated with flow reactors to enable high-throughput screening of reaction conditions and the rapid synthesis of libraries of this compound derivatives. This will accelerate the discovery of new compounds with desired properties.

Advanced Computational Modeling for Predictive Chemical Design

Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. In the context of this compound, advanced computational modeling can be employed for:

Predicting Reactivity and Reaction Mechanisms: As mentioned earlier, methods like Density Functional Theory (DFT) and high-level ab initio calculations can provide detailed insights into reaction pathways and transition state geometries. researchgate.net

Designing Novel Inhibitors: For biological targets like poly(ADP-ribose)polymerase (PARP), computational techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can be used to design new phthalazinone-based inhibitors with enhanced potency and selectivity. researchgate.net These models help in understanding the crucial interactions between the inhibitor and the target protein, guiding the synthesis of more effective compounds. researchgate.net

The table below outlines the application of computational modeling in the study of phthalazinone derivatives.

Computational TechniqueApplicationReference
Molecular DockingIdentifying crucial interactions with target proteins researchgate.net
QSAR ModelingPredicting biological activity and designing potent inhibitors researchgate.net
DFT and ab initio calculationsElucidating reaction mechanisms and predicting reactivity researchgate.net

By harnessing the power of computational chemistry, researchers can significantly reduce the time and cost associated with the experimental synthesis and testing of new compounds, thereby accelerating the pace of discovery in the field of this compound chemistry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Phenyl-1,2-dihydrophthalazin-1-ol, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis typically involves cyclocondensation of substituted phthalazines with phenyl groups under acidic or basic conditions. To optimize yield and purity, employ Design of Experiments (DOE) to test variables like temperature (80–120°C), solvent polarity (e.g., DMF vs. ethanol), and catalysts (e.g., p-toluenesulfonic acid). Monitor intermediates via TLC and characterize final products using NMR (¹H/¹³C) and mass spectrometry. Structural analogs like 2-Phenyl-4H-benzo[d][1,3]oxazine-4-one ( ) suggest similar protocols may apply, with adjustments for steric effects.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting data be resolved?

  • Methodological Answer : Use a multi-technique approach:

  • ¹H NMR : Confirm aromatic proton environments (δ 7.2–8.5 ppm) and hydroxyl group presence (broad singlet ~δ 5-6 ppm).
  • IR : Validate O-H stretches (~3200 cm⁻¹) and C=N/C=O bands (1600–1700 cm⁻¹).
  • HPLC-MS : Assess purity and molecular ion ([M+H]⁺).
  • XRD (if crystalline): Resolve ambiguities in tautomeric forms.
  • Data Contradiction : If NMR and IR disagree on hydroxyl presence, repeat under anhydrous conditions or use deuterium exchange. Cross-reference with computational simulations (e.g., DFT for predicted spectra) .

Advanced Research Questions

Q. How can computational chemistry predict the tautomeric equilibrium of this compound, and what experimental validations are critical?

  • Methodological Answer : Perform Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) to model keto-enol tautomer stability. Compare Gibbs free energy differences (ΔG) between tautomers. Experimentally, use variable-temperature NMR to observe proton shifts or UV-Vis spectroscopy to track tautomer-dependent absorbance. For analogs like 3,3-Bis(4-hydroxyphenyl)-2-phenyl-1-isoindolinone ( ), tautomer ratios are solvent-dependent; replicate studies in polar vs. non-polar solvents .

Q. What strategies mitigate oxidation or degradation during pharmacological activity assays of this compound?

  • Methodological Answer :

  • Stability Screening : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring.
  • Antioxidant Additives : Include ascorbic acid (0.1% w/v) or nitrogen purging in buffer solutions.
  • Light Protection : Use amber vials to prevent photodegradation, critical for compounds with extended conjugation (e.g., Phenolphthalein-anilid analogs; ).
  • Activity Validation : Pair with radical scavenging assays (DPPH/ABTS) to distinguish intrinsic activity from degradation artifacts .

Q. How should researchers address discrepancies in reported biological activity data for this compound derivatives?

  • Methodological Answer :

  • Source Analysis : Compare assay conditions (e.g., cell lines, IC50 protocols). For example, cytotoxicity in HCT-116 vs. HEK293 may vary due to metabolic differences.
  • Dose-Response Reproducibility : Use standardized positive controls (e.g., doxorubicin for cytotoxicity).
  • Structural Verification : Re-synthesize disputed derivatives and confirm structures via XRD. Cross-reference with Bentranil or H-170 analogs ( ), which may share mechanistic pathways .

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